molecular formula C23H22N4O2S B12457066 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B12457066
M. Wt: 418.5 g/mol
InChI Key: YDJSPGXNAHTMMO-UHFFFAOYSA-N
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Description

5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of phthalazinyl derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a dimethylphenylamino group and a methylbenzenesulfonamide moiety. It has garnered interest in various scientific fields due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazine core: The phthalazine ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenylamino group: This step involves the nucleophilic substitution of a suitable phthalazine derivative with 2,5-dimethylaniline under controlled conditions.

    Attachment of the methylbenzenesulfonamide moiety: The final step includes the sulfonation of the intermediate compound with methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylbenzenesulfonyl chloride in the presence of triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phthalazinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
  • 5-{4-[(2,5-Dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Uniqueness

5-{4-[(2,5-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenylamino group and the methylbenzenesulfonamide moiety contributes to its unique reactivity and potential pharmacological activities.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O2S/c1-14-8-9-15(2)20(12-14)25-23-19-7-5-4-6-18(19)22(26-27-23)17-11-10-16(3)21(13-17)30(24,28)29/h4-13H,1-3H3,(H,25,27)(H2,24,28,29)

InChI Key

YDJSPGXNAHTMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N

Origin of Product

United States

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